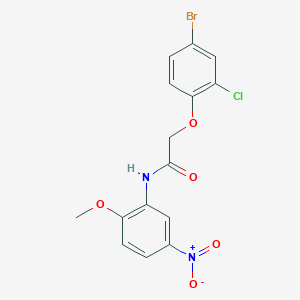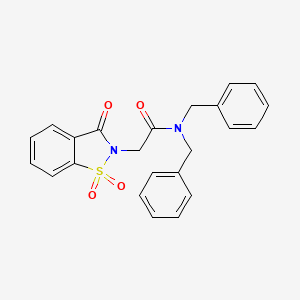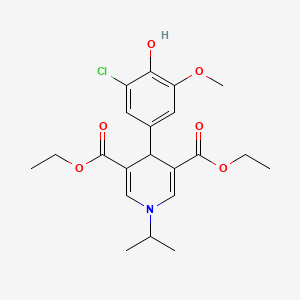![molecular formula C21H20N2O4S B3540448 1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B3540448.png)
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE
Übersicht
Beschreibung
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a benzyl group, a dihydroxypyrimidine moiety, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzyl group, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Methoxyphenyl Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.
Substitution: The benzyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which also contain the pyrimidine ring but differ in their substituents and biological activities.
Benzyl Compounds: Molecules like benzyl alcohol and benzyl chloride, which share the benzyl group but have different functional groups and reactivity.
Methoxyphenyl Compounds: Compounds such as anisole and 4-methoxybenzaldehyde, which contain the methoxyphenyl group but differ in their overall structure and properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-benzyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13(24)15-8-9-18(27-2)16(11-15)12-28-21-22-19(25)17(20(26)23-21)10-14-6-4-3-5-7-14/h3-9,11H,10,12H2,1-2H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGPSQKKXVKGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B3540373.png)
![N-(2-hydroxy-4-{4-hydroxy-3-[(phenoxyacetyl)amino]benzyl}phenyl)-2-phenoxyacetamide](/img/structure/B3540383.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3540390.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3540392.png)


![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide](/img/structure/B3540407.png)

![4-[({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B3540429.png)
![methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3540441.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B3540452.png)
![[4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone](/img/structure/B3540457.png)
![2-[[[2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]methyl]benzoic acid](/img/structure/B3540463.png)
